molecular formula C21H16FNO5 B2702159 ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate CAS No. 302904-13-8

ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate

Cat. No.: B2702159
CAS No.: 302904-13-8
M. Wt: 381.359
InChI Key: BSFSFNROYSFTRW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate is a fused heterocyclic compound belonging to the pyrano[3,2-c]chromene family. Its core structure consists of a pyran ring fused to a chromene system, substituted at the 4-position with a 2-fluorophenyl group and at the 3-position with an ethoxycarbonyl moiety. The amino group at position 2 and the ketone at position 5 contribute to its hydrogen-bonding capacity and reactivity .

This compound is synthesized via a one-pot multicomponent reaction involving 4-hydroxycoumarin, substituted aldehydes, and ethyl cyanoacetate or malononitrile under reflux conditions, often using polar aprotic solvents like dimethyl carbonate (DMC) and catalysts such as piperidine .

Properties

IUPAC Name

ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO5/c1-2-26-20(24)17-15(11-7-3-5-9-13(11)22)16-18(28-19(17)23)12-8-4-6-10-14(12)27-21(16)25/h3-10,15H,2,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFSFNROYSFTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C(=O)OC4=CC=CC=C42)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pH, and reactant concentrations is crucial to maintain consistency and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and neurology.

    Industry: The compound’s unique properties are utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism by which ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Pyrano[3,2-c]chromene derivatives differ primarily in the substituents at the 4-position aryl group. Key analogs include:

Substituent Compound Example Electronic Effects Biological Relevance
2-Fluorophenyl Target compound Electron-withdrawing (-I effect) Potential antiviral activity
4-Methylthiazol-5-yl Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-... () Electron-deficient heterocycle Unreported
2-Methoxyphenyl Ethyl 2-amino-4-(2-methoxyphenyl)-5-oxo-... () Electron-donating (+M effect) Structural analog
3,4-Difluorophenyl Ethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-... () Enhanced -I effect Improved metabolic stability
3,4,5-Trimethoxyphenyl 2-Amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-... () Strong +M effect, steric bulk Anticancer screening
  • Fluorine vs. Methoxy : The 2-fluorophenyl group in the target compound enhances electrophilicity and metabolic stability compared to methoxy-substituted analogs (e.g., 2-methoxyphenyl in ), which may improve bioavailability .

Hydrogen Bonding and Crystal Packing

The amino and ester groups in these compounds facilitate intramolecular and intermolecular hydrogen bonds, influencing crystal packing and solubility:

Compound Hydrogen Bonding Features Dihedral Angles (Aryl vs. Core)
Target (2-fluorophenyl) N–H···O (intramolecular), possible C–H···F interactions Not reported
4-Methylthiazole derivative () N–H···O (intramolecular), N–H···N (intermolecular) 80.89° and 84.81°
3-Methoxyphenyl derivative () N–H···O (intramolecular), N–H···O (intermolecular) 75.2°
4-Ethoxyphenyl derivative () N–H···O (intermolecular), planar heterocyclic core Planar arrangement

Biological Activity

Ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate is a complex organic compound belonging to the class of pyranochromenes. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes several functional groups that contribute to its biological activity:

  • Amino Group : Enhances interaction with biological targets.
  • Fluorophenyl Group : Improves stability and bioavailability.
  • Carboxylate Ester : Facilitates various biochemical interactions.

The biological activity of this compound primarily involves:

  • Target Interaction : The compound interacts with specific proteins or enzymes, potentially acting as an inhibitor or activator.
  • Biochemical Pathways : It may influence metabolic pathways by inhibiting enzymes critical for certain cellular processes.

Antimicrobial Activity

Research indicates that compounds related to pyranochromenes exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating their potency. This compound is hypothesized to exhibit similar antimicrobial effects due to its structural characteristics.

Antiparasitic Activity

Studies on related compounds have demonstrated antiparasitic activities against organisms such as Leishmania major and Trypanosoma brucei. The presence of the fluorine atom in the structure may enhance the compound's efficacy against these parasites by improving interaction with their biological targets.

Case Studies

  • Antimicrobial Evaluation : In vitro studies have shown that derivatives of pyranochromenes can inhibit the growth of pathogenic bacteria and fungi. For example, a study reported that certain derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .
  • Antiparasitic Studies : A recent investigation into similar compounds revealed significant activity against Toxoplasma gondii and Trypanosoma brucei, with effective concentrations (EC50) in the low micromolar range .

Comparison with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-4-(phenyl)-5-oxo-pyrano[3,2-c]chromeneNo fluorine substitutionModerate antimicrobial
Ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-pyrano[3,2-c]chromeneFluorine at para positionEnhanced activity
Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-pyrano[3,2-c]chromeneChlorine instead of fluorineReduced efficacy

Q & A

Q. What are the typical synthetic routes for ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate?

The compound is synthesized via multi-component reactions (MCRs) involving 4-hydroxycoumarin, a fluorinated aromatic aldehyde (e.g., 2-fluorobenzaldehyde), alkyl nitriles, and catalytic systems. For example, silver triflate (AgOTf) in ethanol under reflux conditions promotes cyclocondensation, yielding fused pyrano[3,2-c]chromene derivatives. Post-synthesis purification involves column chromatography (n-hexane/ethyl acetate) and recrystallization from ethanol .

Q. How is the compound characterized post-synthesis?

Characterization employs spectroscopic and crystallographic methods:

  • IR spectroscopy : Peaks at ~2190 cm⁻¹ (C≡N stretching), ~1700 cm⁻¹ (ester C=O), and ~1630 cm⁻¹ (chromene ring vibrations) confirm functional groups .
  • ¹H/¹³C NMR : Distinct signals for the 2-fluorophenyl group (δ 7.2–7.9 ppm for aromatic protons) and ester moiety (δ 4.3–4.5 ppm for ethyl CH₂) .
  • X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/n space group) with unit cell parameters (e.g., a = 15.62 Å, b = 15.07 Å) validate molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can contradictions in crystallographic data for structurally similar derivatives be resolved?

Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., between thiazole and chromene rings in analogs) arise from substituent electronic effects. Refinement using SHELXL with high-resolution data (R factor < 0.05) and disorder modeling resolves ambiguities. Comparative analysis of independent molecules in asymmetric units (e.g., dihedral angles of 80.89° vs. 84.81°) ensures structural accuracy .

Q. What strategies optimize substituent effects on biological activity in pyrano[3,2-c]chromene derivatives?

Substituent tuning (e.g., electron-withdrawing vs. donating groups) modulates bioactivity. For example:

  • Anti-HIV activity : Nitrile and fluorophenyl groups enhance binding to reverse transcriptase (RT) via hydrophobic interactions (IC₅₀ < 10 µM) .
  • TFF3 inhibition : Trifluoromethyl groups improve metabolic stability and monomeric TFF3 binding (e.g., AMPC derivative with IC₅₀ = 12 µM) . Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) and pharmacokinetic profiling (e.g., LogP < 3.5) guide optimization .

Q. How can low yields in multi-component synthesis be addressed?

Catalytic systems and solvent polarity critically influence yields:

  • Catalysts : AgOTf outperforms Brønsted acids (e.g., 75% yield vs. 50% with H₂SO₄) by stabilizing intermediates .
  • Solvent optimization : Ethanol (ε = 24.3) enhances solubility of aromatic aldehydes compared to DMF (ε = 36.7), reducing side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving efficiency .

Methodological Guidance

Q. What experimental protocols validate hydrogen-bonding networks in the crystal lattice?

  • Hydrogen atom placement : Use SHELXL’s HFIX command to constrain N–H and O–H bonds (e.g., Uiso(H) = 1.2×Ueq(parent atom)) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H⋯O = 2.8 Å, C–H⋯π = 3.1 Å) via CrystalExplorer .

Q. How are electronic effects of the 2-fluorophenyl substituent analyzed computationally?

Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • Electrostatic potential maps : Fluorine’s electronegativity increases partial positive charge on adjacent carbons, enhancing π-π stacking .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidative degradation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for pyrano[3,2-c]chromene derivatives?

Variations (e.g., 228–230°C vs. 234–236°C) stem from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. Recrystallization from acetonitrile (high polarity) vs. ethanol (moderate polarity) isolates pure phases .

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